

High-performance liquid chromatography (HPLC) method for Troxerutin analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Troxerutin

Cat. No.: B7802988

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Application Notes and Protocols for HPLC Analysis of Troxerutin

These application notes provide detailed methods for the quantitative analysis of **Troxerutin** in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Method 1: Analysis of Troxerutin in Bulk and Pharmaceutical Formulations

This method is suitable for the routine quality control of **Troxerutin** in bulk drug substances and solid dosage forms.

Chromatographic Conditions

Parameter	Condition
Column	C18 (Dimensions and particle size not specified in the source)
Mobile Phase	20 mM Phosphate buffer (pH 8.0) : Acetonitrile : Methanol (60:25:15, v/v/v)[1][2]
Flow Rate	1.0 mL/min[1][2]
Detection	UV at 254 nm[1]
Injection Volume	20 µL
Column Temperature	Ambient

Validation Summary

Parameter	Result
Linearity Range	5 - 25 µg/mL
Limit of Detection (LOD)	0.2628 µg/mL
Limit of Quantification (LOQ)	0.7966 µg/mL
Precision (%RSD)	0.1615%

Experimental Protocol

1. Preparation of Mobile Phase:

- Prepare a 20 mM solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water.
- Adjust the pH of the buffer solution to 8.0 using a suitable base (e.g., potassium hydroxide).
- Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 60:25:15 (v/v/v).
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard Stock Solution (500 µg/mL):

- Accurately weigh 25 mg of **Troxerutin** reference standard.

- Transfer it to a 50 mL volumetric flask.

- Dissolve and dilute to volume with 0.1 M acetic acid.

3. Preparation of Working Standard Solutions:

- Serially dilute the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.

4. Preparation of Sample Solution (from Tablets):

- Weigh and powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of **Troxerutin** and transfer it to a 100 mL volumetric flask.
- Add approximately 50 mL of 0.1 M acetic acid and sonicate for 10 minutes to dissolve the **Troxerutin**.
- Dilute to volume with 0.1 M acetic acid and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

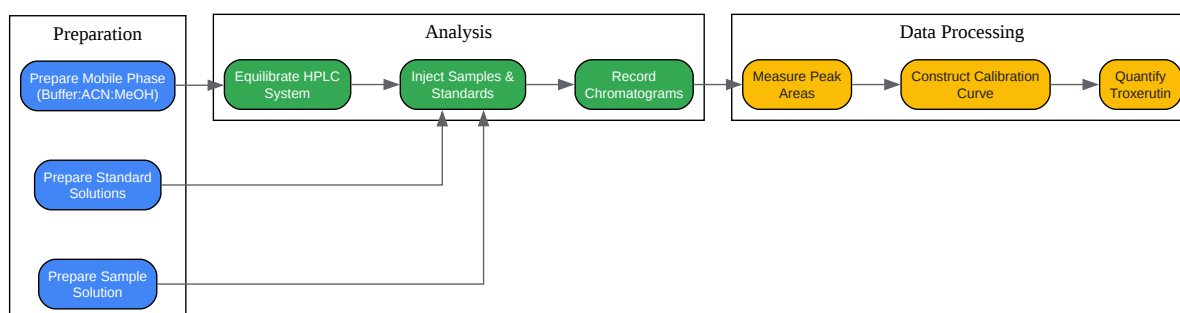
5. Chromatographic Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 µL of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for **Troxerutin**.

6. Calculation:

- Quantify the amount of **Troxerutin** in the sample by comparing its peak area with the peak areas of the standard solutions using a calibration curve.

Experimental Workflow



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Caption: Workflow for **Troxerutin** analysis in bulk and formulations.

Method 2: Simultaneous Analysis of Troxerutin and Calcium Dobesilate in Tablets

This stability-indicating RP-HPLC method allows for the simultaneous determination of **Troxerutin** and Calcium Dobesilate in a combined tablet formulation.

Chromatographic Conditions

Parameter	Condition
Column	Enable C18G (250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Methanol : 0.02M Potassium Dihydrogen Orthophosphate buffer (pH 4.0) (25:10:65, v/v/v)
Flow Rate	0.5 mL/min
Detection	UV at 210 nm
Injection Volume	Not specified
Column Temperature	Not specified

Validation Summary

Parameter	Troxerutin	Calcium Dobesilate
Retention Time (min)	6.69	3.56
Linearity Range (µg/mL)	62.5 - 250	62.5 - 250
Limit of Detection (LOD)	0.5 µg/mL	3 ng/mL
Limit of Quantification (LOQ)	1 µg/mL	10 ng/mL
Precision (%RSD)	0.215%	0.258%
Mean Recovery	99.8%	Not specified

Experimental Protocol

1. Preparation of Mobile Phase:

- Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.
- Adjust the pH to 4.0 with orthophosphoric acid.
- Mix acetonitrile, methanol, and the phosphate buffer in the ratio of 25:10:65 (v/v/v).
- Degas the mobile phase before use.

2. Preparation of Standard Stock Solution:

- Accurately weigh and transfer 50 mg of **Troxerutin** and 50 mg of Calcium Dobesilate reference standards into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL for each component.

3. Preparation of Working Standard Solutions:

- Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range of 62.5 - 250 µg/mL for both analytes.

4. Preparation of Sample Solution:

- Weigh and finely powder 20 tablets.
- Transfer a quantity of the powder equivalent to 500 mg of **Troxerutin** and 500 mg of Calcium Dobesilate into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes.
- Dilute to volume with the mobile phase and mix.
- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtrate with the mobile phase to bring the concentration of both drugs into the linearity range.

5. Chromatographic Analysis:

- Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.
- Inject the standard and sample solutions.
- Monitor the elution and record the chromatograms. **Troxerutin** will elute at approximately 6.69 minutes and Calcium Dobesilate at 3.56 minutes.

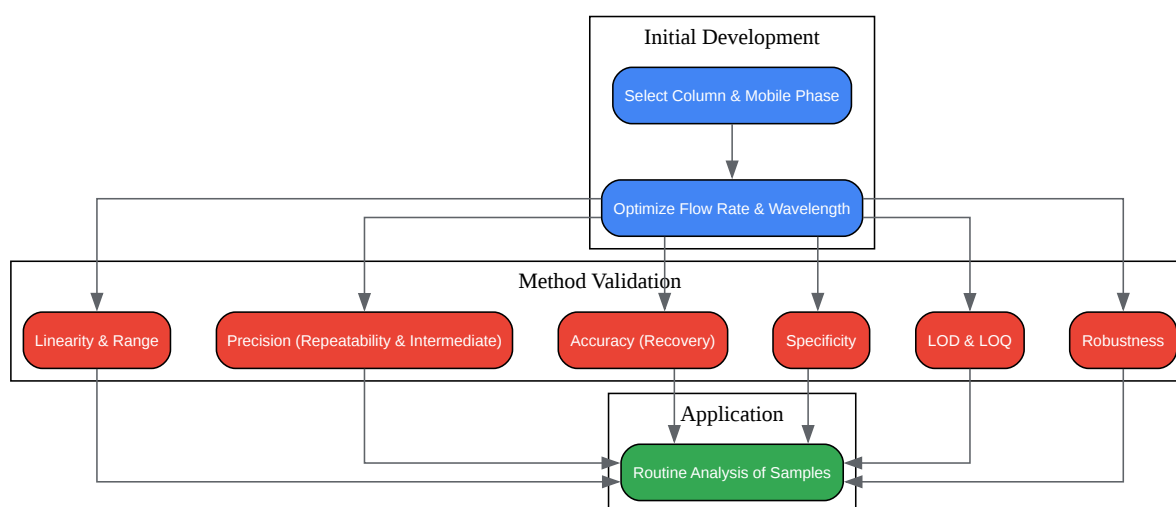
6. System Suitability:

- Perform system suitability tests to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and resolution between the two peaks should be monitored.

7. Calculation:

- Calculate the concentration of **Troxerutin** and Calcium Dobesilate in the sample by comparing the peak areas with the calibration curve generated from the working standard solutions.

Logical Relationship of Method Development



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Caption: Logical flow of HPLC method development and validation.

Method 3: Rapid Analysis of Troxerutin in Food Supplements

This method utilizes fused-core column technology for a fast analysis of **Troxerutin** along with other flavonoids in food supplements.

Chromatographic Conditions

Parameter	Condition
Column	Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 μ m)
Mobile Phase	Acetonitrile : Water solution of acetic acid (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 255 nm
Injection Volume	5 μ L
Column Temperature	50 °C

Validation Summary

Parameter	Result
Linearity (r)	0.9991 - 0.9998
Mean Recovery	96.2 - 104.4 %
Intraday Precision (%RSD)	0.5 - 3.5 %
Analysis Time	< 5 minutes

Experimental Protocol

1. Preparation of Mobile Phase:

- Prepare an aqueous solution of acetic acid and adjust the pH to 3.0.

- Mix acetonitrile and the acidic water in a 30:70 (v/v) ratio.

- Degas the mobile phase.

2. Preparation of Standard Stock Solution:

- Prepare individual or mixed stock solutions of **Troxerutin** and other relevant flavonoids in a suitable solvent.

3. Preparation of Working Standard Solutions:

- Dilute the stock solution(s) with the mobile phase to prepare a series of calibration standards.

4. Sample Preparation (Food Supplements):

- Accurately weigh a portion of the homogenized food supplement sample.
- Extract the flavonoids with 100% dimethyl sulfoxide (DMSO) using an ultrasonic bath for 10 minutes.
- Dilute the extract with methanol.
- Filter the solution through a 0.45 µm filter prior to injection.

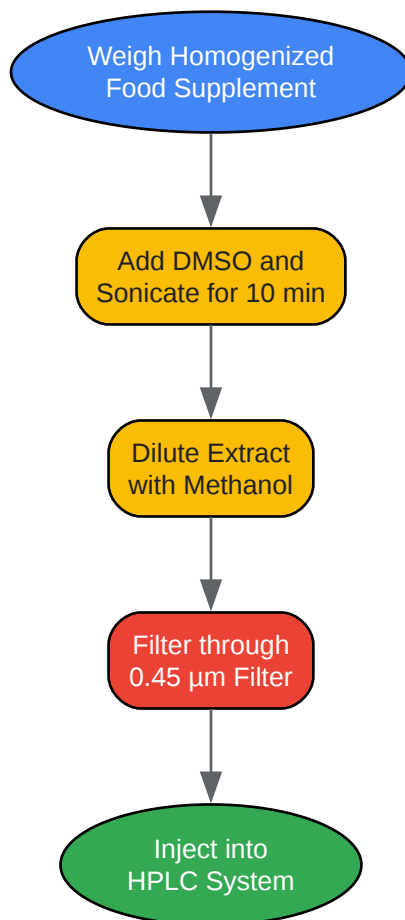
5. Chromatographic Analysis:

- Equilibrate the Ascentis Express RP-Amide column with the mobile phase at 50 °C until a stable baseline is obtained.
- Inject 5 µL of the prepared standards and samples.
- Record the chromatograms.

6. Calculation:

- Identify and quantify **Troxerutin** in the samples by comparing the peak retention time and area with those of the standards.

Sample Preparation Workflow for Food Supplements



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Caption: Workflow for preparing food supplement samples for HPLC analysis.

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References

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- 2. researchgate.net [researchgate.net]

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